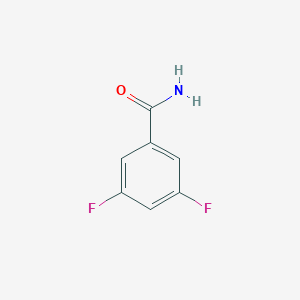

3,5-Difluorobenzamide

Description

Contextualizing the Benzamide (B126) Scaffold in Chemical and Biological Research

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a fundamental and versatile building block in the realm of chemical and biological research. researchgate.netmdpi.com This structural motif is present in a wide array of biologically active molecules and serves as a crucial intermediate in the synthesis of complex organic compounds. researchgate.netmdpi.com The amide bond within the benzamide structure is a key feature, contributing to the molecule's ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. mdpi.commdpi.com This has led to the development of numerous benzamide-containing compounds with a range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com The adaptability of the benzamide scaffold allows for the introduction of various substituents onto the benzene ring, enabling chemists to fine-tune the molecule's properties for specific research applications. mdpi.com

Strategic Role of Fluorine Substitution in Modulating Molecular Characteristics for Research

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry and materials science. acs.orgmdpi.combohrium.com Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly alter a molecule's physicochemical and biological characteristics. acs.orgbohrium.comacs.org

Strategically placing fluorine atoms on a molecule can enhance its metabolic stability by blocking sites that are susceptible to enzymatic degradation. mdpi.combohrium.com This can lead to a longer duration of action for therapeutic compounds. acs.org Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn influences a compound's pharmacokinetic properties, such as absorption, distribution, and excretion. bohrium.comacs.org The introduction of fluorine can also impact a molecule's conformation and its ability to bind to target proteins, sometimes leading to increased potency and selectivity. acs.orgbohrium.com In some instances, the incorporation of fluorine can enhance a compound's ability to cross biological membranes, a crucial factor for drugs targeting the central nervous system. acs.org

Overview of the Academic Research Landscape for 3,5-Difluorobenzamide and its Derivatives

The academic research landscape for this compound and its derivatives is diverse, spanning medicinal chemistry, materials science, and agricultural science. In medicinal chemistry, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in cancer research and the treatment of inflammatory diseases. google.comnih.govnih.gov For instance, certain derivatives have been studied as inhibitors of Janus kinases (JAK) and other protein tyrosine kinases. google.com

Additionally, research has explored the antimicrobial properties of difluorobenzamide derivatives, particularly their activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com These studies have identified some derivatives as inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.com

In the field of agricultural science, the precursor to this compound, 3,5-difluorobenzoic acid, and its derivatives have applications in the development of pesticides and herbicides. researchgate.netchemimpex.comchemimpex.com The presence of fluorine can enhance the efficacy and stability of these agrochemicals. chemimpex.com Furthermore, the unique electronic properties of the difluorinated ring make these compounds interesting for materials science applications, such as in the development of advanced polymers and liquid crystals.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO | sigmaaldrich.com |

| Molecular Weight | 157.12 g/mol | sigmaaldrich.com |

| CAS Number | 132980-99-5 | sigmaaldrich.com |

| Melting Point | 156-158 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| InChI | 1S/C7H5F2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | sigmaaldrich.com |

| InChI Key | CGOIBYYWOVRGGV-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOIBYYWOVRGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371696 | |

| Record name | 3,5-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132980-99-5 | |

| Record name | 3,5-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132980-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics

Advanced Synthetic Pathways for 3,5-Difluorobenzamide and its Precursors

The creation of this compound and its more complex derivatives relies on a series of well-defined synthetic routes. These pathways often involve the initial preparation of key precursors, such as 3,5-difluoroaniline (B1215098) and 3,5-difluorobenzoic acid, followed by amidation reactions.

Preparation of 3,5-Difluoroaniline Intermediates for Benzamide (B126) Synthesis

3,5-Difluoroaniline serves as a crucial building block in the synthesis of various benzamide derivatives. lookchem.com One method for its preparation involves the de-chlorination of 2,6-dichloro-3,5-difluoronitrobenzene. lookchem.com Another approach starts with 2-chloro-3,5-difluoroaniline, which is reacted with hydrogen gas in the presence of a palladium-carbon catalyst and triethylamine (B128534) to produce 3,5-difluoroaniline with a high yield of 91.0%. prepchem.com

A different synthetic route begins with the commercially available pentafluorobenzonitrile. This starting material is reacted with a metal hydride complex to yield 3,5-difluorobenzonitrile (B1349092). Subsequent hydrolysis of the nitrile group leads to the formation of this compound, which can then be subjected to a Hoffmann reaction to produce 3,5-difluoroaniline. google.com

Formation of 3,5-Difluorobenzoic Acid as a Key Precursor

3,5-Difluorobenzoic acid is another essential precursor for the synthesis of this compound. lookchem.com One synthetic method involves the oxidation of 3,5-difluorobenzaldehyde (B1330607) using diphenyl diselenide and hydrogen peroxide. chemicalbook.com The synthesis of related fluorinated benzoic acids, such as 2,4-dichloro-3,5-difluorobenzoic acid, has been achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, selective reduction, diazotization, and chlorination. researchgate.net

The preparation of 4-amino-3,5-difluorobenzoic acid starts from 4-bromo-2,6-difluoroaniline. A nucleophilic substitution with copper(I) cyanide yields 4-amino-3,5-difluorobenzonitrile (B171853). iucr.org This intermediate is then hydrolyzed using sodium hydroxide (B78521), followed by acidification with hydrochloric acid, to produce 4-amino-3,5-difluorobenzoic acid. iucr.org

Amidation Reactions for the Synthesis of this compound and its Derivatives

The final step in the formation of this compound and its derivatives is typically an amidation reaction. These reactions involve the coupling of a carboxylic acid or its activated derivative with an amine. Amide bonds are fundamental in organic synthesis and are present in a vast number of molecules, including many pharmaceuticals. luxembourg-bio.commdpi.com

A common method for amidation involves the activation of a carboxylic acid. This can be achieved by converting the hydroxyl group of the acid into a good leaving group before introducing the amine. luxembourg-bio.com For instance, the synthesis of N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide can be achieved by reacting 3,5-difluoroaniline with benzoyl chloride under basic conditions to form the benzamide core. Similarly, 2,5-dichloro-N-(3,5-difluorophenyl)benzamide is synthesized by reacting 2,5-dichlorobenzoyl chloride with 3,5-difluoroaniline in the presence of a base like triethylamine.

Coupling reagents are frequently employed to facilitate amide bond formation. luxembourg-bio.com For example, N,N'-dicyclohexylcarbodiimide (DCC) can be used to couple an intermediate with 3,5-difluoroaniline to yield N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide. smolecule.com

Another approach is the direct amidation between carboxylic acids and amines. Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid, have been shown to be highly active catalysts for this transformation at room temperature. organic-chemistry.org

The synthesis of 4-Chloro-2,5-difluorobenzamide starts from 4-chloro-2,5-difluorobenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with ammonium (B1175870) hydroxide to produce the final benzamide product.

Table 1: Examples of Amidation Reactions for this compound Derivatives

| Amine | Carboxylic Acid/Derivative | Coupling Agent/Conditions | Product |

| 3,5-Difluoroaniline | 3-(Morpholinosulfonyl)benzoic acid derivatives | EDCl/HOBt or CDI | N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide |

| 3,5-Difluoroaniline | Benzoyl chloride | Basic conditions | N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide |

| 3,5-Difluoroaniline | 2,5-Dichlorobenzoyl chloride | Triethylamine | 2,5-dichloro-N-(3,5-difluorophenyl)benzamide |

| 3,5-Difluoroaniline | 4-(1,3-dioxoisoindolin-2-yl)benzoic acid intermediate | DCC | N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide smolecule.com |

| Ammonium hydroxide | 4-Chloro-2,5-difluorobenzoyl chloride | Chloroform, 5°C | 4-Chloro-2,5-difluorobenzamide |

Multi-Step Synthetic Procedures for Complex this compound Derivatives

The synthesis of more complex derivatives often requires multi-step procedures. For instance, the preparation of N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide involves the initial formation of the benzamide core followed by the introduction of the morpholinosulfonyl group.

A four-step synthesis has been described for diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), which involves intermediates like 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate. iucr.org Similarly, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile proceeds through nitration, hydrolysis, reduction, and diazotization steps. researchgate.net

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Kinetics in Fluorobenzamide Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction type in the synthesis of fluorobenzamide derivatives. wikipedia.org This reaction is favored when electron-withdrawing groups, such as nitro groups or fluorine atoms, are present on the aromatic ring, as they activate the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub

The classical SNAr mechanism is described as a two-step process involving an addition-elimination pathway. pressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub In the second step, the leaving group is expelled, restoring the aromaticity of the ring. frontiersin.org The presence of electron-withdrawing groups ortho or para to the leaving group helps to stabilize the negative charge of the Meisenheimer complex. pressbooks.pub

However, recent studies have challenged this traditional view. Kinetic isotope effect (KIE) studies have provided evidence that many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, passing through a "Meisenheimer transition state". springernature.com Some reactions are even proposed to exist on a mechanistic continuum between the stepwise and concerted pathways, exhibiting borderline mechanisms that can be influenced by factors such as the substrate structure and the presence of a general base catalyst. frontiersin.orgrsc.org For instance, reactions involving azole nucleophiles with moderately electron-deficient aryl fluorides have been shown to proceed via such borderline mechanisms. rsc.org

The reactivity in SNAr reactions is influenced by the nature of the leaving group. For example, in reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols, the kinetic data suggests a mechanism that is borderline between concerted and stepwise. frontiersin.org

Analysis of Catalytic Effects in Reaction Pathways

The synthesis of this compound and its derivatives can be significantly influenced by the choice of catalyst, which can alter reaction pathways, improve efficiency, and enhance selectivity. Catalysts play a crucial role in overcoming activation energy barriers, thus enabling reactions to proceed under milder conditions.

One of the primary routes to this compound is the hydrolysis of 3,5-difluorobenzonitrile. This transformation can be effectively catalyzed by strong mineral acids, such as sulfuric acid or hydrochloric acid. wiley.com These acids protonate the nitrogen atom of the nitrile group, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction typically proceeds through a nitrilium ion intermediate, which is then hydrated to form a primary amide.

In the broader context of benzamide synthesis, various catalytic systems have been developed. For instance, heterogeneous catalysts like silver-embedded manganese oxide octahedral molecular sieves (Ag-OMS-2) have been shown to be effective for the hydration of nitriles to amides in aqueous solutions. researchgate.net In the absence of such a catalyst, the reaction may not proceed at all under similar conditions, highlighting the catalyst's essential role in activating the substrate. researchgate.net Another example is the use of iodine-alumina as a catalyst in the decomposition of benzoylthioureas to yield N-substituted benzamides. rsc.orgresearchgate.net

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of fluorinated compounds. nih.govnih.gov Enzymes such as lipases and cytochrome P450 have been engineered to catalyze various reactions, including the formation of amide bonds and the introduction of fluorine atoms into organic molecules. nih.gov While specific applications to this compound are not extensively documented, the principles of biocatalysis are applicable to the synthesis of fluorinated benzamides, potentially offering high enantioselectivity and milder reaction conditions. nih.govnih.gov

Phase-transfer catalysis (PTC) is another technique that can be applied, particularly in reactions involving immiscible reactants, such as the hydrolysis of organo-soluble nitriles with an aqueous base. biomedres.us A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with the nitrile occurs. biomedres.usgoogle.com This method can enhance reaction rates and yields by overcoming the phase barrier. biomedres.usphasetransfer.com

| Catalyst Type | Catalyst Example | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|---|

| Homogeneous Acid Catalyst | Sulfuric Acid (H₂SO₄) | Nitrile Hydrolysis | Protonates the nitrile group, increasing its electrophilicity. | wiley.com |

| Heterogeneous Catalyst | Ag-OMS-2 | Nitrile Hydration | Provides active sites for the conversion of substrates. | researchgate.net |

| Heterogeneous Catalyst | Iodine-Alumina (I₂-Al₂O₃) | Decomposition of Benzoylthioureas | Facilitates the formation of benzamides from thiourea (B124793) precursors. | rsc.orgresearchgate.net |

| Biocatalyst | Lipase | Enantioselective Hydrolysis | Enables stereoselective synthesis of chiral fluorinated compounds. | nih.gov |

| Phase-Transfer Catalyst | Quaternary Ammonium Salts | Nitrile Hydrolysis | Transfers reactants between immiscible phases to accelerate the reaction. | biomedres.usgoogle.com |

| Transition Metal Catalyst | Palladium on Carbon (Pd/C) | Reductive Hydrogenation | Catalyzes the reduction of nitro groups in the synthesis of precursors. | researchgate.netgoogle.com |

Kinetic Modeling and Parameter Estimation for Reaction Processes

Kinetic modeling is a powerful tool for understanding reaction mechanisms, optimizing process conditions, and scaling up chemical production. For the synthesis of this compound, a detailed kinetic model would involve a set of mathematical equations describing the rate of change of concentrations of reactants, intermediates, and products. However, specific kinetic studies and parameter estimations for the synthesis of this compound are not widely available in the literature. Therefore, insights are drawn from kinetic analyses of closely related reactions.

In the synthesis of N-(methoxymethyl) benzamide catalyzed by manganese, a time-dependent analysis of product formation was conducted by monitoring the reaction progress with ¹H NMR spectroscopy. rsc.org This kinetic analysis revealed that the starting material was completely consumed within a specific timeframe, and the product concentration increased steadily. rsc.org This type of data is crucial for determining the optimal reaction time to maximize yield and minimize by-product formation.

A study on the hydrolysis of 2,6-difluorobenzonitrile (B137791), a positional isomer of the precursor to this compound, in high-temperature liquid water provides a relevant example of kinetic parameter estimation. The reaction was modeled using consecutive first-order kinetics, and the apparent activation energies were calculated for the hydrolysis of the nitrile to the amide and the subsequent hydrolysis of the amide to the carboxylic acid. The activation energy for the hydrolysis of 2,6-difluorobenzonitrile was found to be 96.7 kJ·mol⁻¹.

It is important to note that the following table presents kinetic parameters for reactions of related benzamide compounds and should be considered as illustrative examples of the types of data obtained from kinetic modeling, as specific data for this compound is not available.

| Reaction | Kinetic Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Formation of Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene) benzamide (Reaction a) | Second-Order | kobs (M⁻¹min⁻¹) | 66.49 | tandfonline.com |

| Formation of Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene) benzamide (Reaction b) | Second-Order | kobs (M⁻¹min⁻¹) | 2.9 | tandfonline.com |

| Hydrolysis of 2,6-difluorobenzonitrile | Consecutive First-Order | Activation Energy (Ea) | 96.7 kJ·mol⁻¹ | |

| Hydrolysis of 2,6-difluorobenzamide (B103285) | Consecutive First-Order | Activation Energy (Ea) | 75.4 kJ·mol⁻¹ |

Influence of Reaction Conditions on Reaction Pathways and Yield Optimization

The optimization of reaction conditions, including temperature, solvent, reactant concentration, and reaction time, is critical for maximizing the yield and purity of this compound. These parameters can significantly influence reaction rates, equilibrium positions, and the formation of by-products.

One common synthetic route to this compound involves the hydrolysis of 3,5-difluorobenzonitrile. In a documented procedure, this reaction is carried out using concentrated sulfuric acid at an elevated temperature of 110-120°C for 4 hours. wiley.com These conditions suggest that significant thermal energy is required to overcome the activation barrier for the hydrolysis of the highly stable nitrile group.

The choice of solvent can also have a profound effect on the reaction outcome. In the synthesis of benzamides via Friedel-Crafts carboxamidation, using an excess of a Brønsted superacid like triflic acid was found to be crucial. nih.gov The reaction yield dropped considerably when lower amounts of the acid were used, and other acids like sulfuric acid or trifluoroacetic acid were ineffective, indicating a strong dependence on the acidity of the medium. nih.gov

In catalyst-driven reactions, the concentration of the catalyst is a key parameter to optimize. For the hydration of nitriles using an Ag-OMS-2 catalyst, increasing the amount of catalyst from 10 to 30 mg resulted in a drastic increase in the product yield, which was attributed to the greater availability of active sites. researchgate.net Temperature also played a critical role in this system, with the maximum yield of 93% being achieved at 80°C. researchgate.net

The following table summarizes the influence of various reaction conditions on the synthesis of benzamides, including examples relevant to fluorinated derivatives, to illustrate the principles of yield optimization.

| Reaction | Parameter Varied | Condition | Effect on Yield/Outcome | Reference |

|---|---|---|---|---|

| Hydrolysis of 3,5-difluorobenzonitrile | Temperature | 110-120°C | Drives the reaction to completion in the presence of concentrated H₂SO₄. | wiley.com |

| Friedel-Crafts Carboxamidation | Acid Catalyst | 10 equivalents of CF₃SO₃H | 56% yield of benzamide, no benzonitrile (B105546) observed. | nih.gov |

| Friedel-Crafts Carboxamidation | Temperature | 60°C | Increased conversion to the benzamide product. | nih.gov |

| Hydration of Benzonitrile | Catalyst Amount (Ag-OMS-2) | 30 mg | Drastically increased yield compared to 10 mg. | researchgate.net |

| Hydration of Benzonitrile | Temperature | 80°C | Maximum yield of 93% obtained. | researchgate.net |

| Hydration of Benzonitrile | Solvent | Water | Higher yields compared to ethanol (B145695) or methanol. | researchgate.net |

Advanced Structural Characterization and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis of 3,5-Difluorobenzamide Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional coordinates of atoms within a crystal lattice, enabling the detailed calculation of bond lengths, angles, and other geometric parameters. bohrium.com While detailed crystallographic data for this compound itself (CSD refcode: APIHEO) is not extensively published in primary literature, its packing motif is known to be analogous to the polymorph I of benzamide (B126). nih.govacs.org To provide a comprehensive analysis, data from closely related derivatives, such as ethyl 4-amino-3,5-difluorobenzoate and 3,5-difluorobenzoic acid, are utilized to illustrate the structural characteristics imparted by the 3,5-difluoro substitution pattern.

The analysis of derivatives provides significant insight into the expected structure of this compound. For instance, the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, an intermediate in the synthesis of photoswitchable azobenzenes, has been thoroughly characterized. iucr.org Similarly, the precursor 3,5-difluorobenzoic acid has been studied, revealing a monoclinic crystal system with the space group P2₁/c. researchgate.net These studies confirm that the molecules arrange in highly ordered, three-dimensional lattices.

The crystallographic data for a representative derivative, ethyl 4-amino-3,5-difluorobenzoate, highlights the typical features of this class of compounds. iucr.org

Interactive Table: Crystal Data for Ethyl 4-amino-3,5-difluorobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉F₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7348 (3) |

| b (Å) | 11.0263 (4) |

| c (Å) | 11.1408 (4) |

| β (°) | 104.541 (2) |

| Volume (ų) | 919.29 (6) |

Data sourced from a study on intermediates for azobenzene (B91143) derivatives. iucr.org

The precise molecular geometry of this compound derivatives reveals the significant impact of the fluorine substituents. The phenyl rings are typically planar, and the amide or ester groups are nearly coplanar with the ring. In the case of 3,5-difluorobenzoic acid, the carboxylic acid and benzene (B151609) groups are almost coplanar, with a C2—C1—C7—O2 torsion angle of 172°. researchgate.net

The bond lengths within the aromatic ring are largely typical, though the C-F bonds have characteristic lengths. The C=O double bond in the carboxyl or ester groups of derivatives is consistently around 1.21 Å. iucr.org The bond angles within the phenyl ring, however, show notable distortions from the ideal 120° of a perfect hexagon, a direct consequence of electronic effects from the substituents.

Interactive Table: Selected Bond Lengths and Angles for Ethyl 4-amino-3,5-difluorobenzoate

| Bond/Angle | Value |

|---|---|

| Bond Lengths (Å) | |

| C3-F1 | 1.344 (2) |

| C5-F2 | 1.345 (2) |

| C7=O1 | 1.212 (2) |

| C4-N2 | 1.370 (2) |

| Bond Angles (°) | |

| C2-C3-C4 | 124.01 (15) |

| C4-C5-C6 | 124.23 (15) |

Geometric parameters obtained from the single-crystal X-ray diffraction study of ethyl 4-amino-3,5-difluorobenzoate. iucr.org

The presence of highly electronegative fluorine atoms at the 3 and 5 positions induces significant electronic perturbations within the phenyl ring, which manifests as distortions in the molecular geometry. iucr.org The electron-withdrawing nature of fluorine causes a contraction of the internal bond angle at the point of substitution and an expansion of the adjacent angles. iucr.org

In studies of 4-amino-3,5-difluorobenzonitrile (B171853) and its ester derivative, the C3-C4-C5 angle (where C4 is bonded to the amino group, flanked by the fluorine-bearing C3 and C5) is acutely compressed to around 114.5°, while the adjacent C2-C3-C4 and C4-C5-C6 angles are widened to approximately 124°. iucr.org This demonstrates a quinoid character in the phenyl ring and is a direct result of the electronic influence of the two fluorine substituents. iucr.org This effect on the ring geometry is a hallmark of the 3,5-difluoro substitution pattern and is expected to be present in this compound as well.

Analysis of Bond Lengths, Bond Angles, and Molecular Conformation

Supramolecular Chemistry and Intermolecular Interactions

The way in which individual molecules of this compound and its derivatives pack together in the solid state is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π-stacking, define the supramolecular architecture and influence the material's physical properties. herts.ac.uk

Hydrogen bonding is a dominant force in the crystal packing of benzamides. In derivatives of this compound, a rich variety of hydrogen bonds are observed. The primary amide group (–CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust N-H···O hydrogen bonds, which link molecules into dimers or extended chains, a feature common to benzamides. nih.govacs.org

Furthermore, the fluorine substituents introduce additional possibilities for weak hydrogen bonding. In the crystal structures of related compounds like ethyl 4-amino-3,5-difluorobenzoate and 2,6-difluorobenzamide (B103285), N-H···F and C-H···F interactions are observed. iucr.orgmdpi.comnih.gov These interactions, while weaker than conventional hydrogen bonds, play a crucial role in stabilizing the three-dimensional crystal lattice. nih.gov In the crystal of 4-amino-3,5-difluorobenzonitrile, molecules are connected by N—H···N and N—H···F hydrogen bonds, as well as C—H···F short contacts. iucr.org In 3,5-difluorobenzoic acid, the packing is stabilized by strong O-H···O hydrogen bonds forming dimers, which are further linked by weaker C-H···O interactions. researchgate.netresearchgate.net

Interactive Table: Hydrogen Bond Geometry in Ethyl 4-amino-3,5-difluorobenzoate

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2–H2A···O1ⁱ | 0.85 | 2.11 | 2.949 (2) | 169 |

Symmetry codes: (i) x+1/2, -y+3/2, z+1/2; (ii) -x+1, -y+2, -z. Data from a study of ethyl 4-amino-3,5-difluorobenzoate. iucr.org

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings contribute significantly to the crystal packing of this compound derivatives. These interactions involve the overlap of the π-electron systems of adjacent phenyl rings. The geometry of these interactions is typically parallel-displaced or T-shaped rather than a direct face-to-face stacking, which would be electrostatically unfavorable. cam.ac.uk

Role of Fluorine in Directing Specific Intermolecular Interactions

The presence of two fluorine atoms in the meta-positions of the benzamide ring in this compound significantly alters the electronic landscape of the molecule, thereby directing a unique set of intermolecular interactions that govern its crystal packing. The crystal structure of this compound (Cambridge Structural Database refcode: APIHEO) adopts a packing arrangement similar to that of benzamide Form I. acs.org This is in contrast to other fluorinated benzamides, such as 3-fluorobenzamide, which packs like benzamide Form III, and other derivatives like 4-fluorobenzamide (B1200420) and various difluorobenzamides, which exhibit unique crystal structures. acs.org This highlights the nuanced and position-dependent influence of fluorine substitution.

The electronegativity and low polarizability of fluorine empower it to participate in various non-covalent interactions, which can strongly influence crystalline growth and conformational structure. researchgate.net In the broader context of fluorinated benzamides, studies have shown that fluorine can participate in C-H···F intermolecular interactions. researchgate.netresearchgate.net For instance, the analysis of a series of N-(difluorophenyl)benzamides revealed the presence of short C-H···F contacts, suggesting a significant role for the 2,5-difluorobenzene moiety in promoting these interactions. researchgate.net While not directly about this compound, this underscores the general capacity of fluorine to act as a hydrogen bond acceptor.

In related systems, such as 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate, the fluorine substituents in the ortho positions lead to a quinoid character in the phenyl rings and distortion of bond angles. iucr.org The crystal structures of these compounds are stabilized by a combination of N-H···N, N-H···F, and N-H···O hydrogen bonds, as well as C-H···F short contacts and π-stacking interactions. iucr.org These findings illustrate the diverse roles fluorine can play in orchestrating supramolecular assemblies.

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and the pharmaceutical industry, as different polymorphs can exhibit distinct physical and chemical properties. crysforma.comsymbiosisonlinepublishing.com The study of polymorphism in fluorinated benzamides provides valuable insights into the subtle energetic balance of intermolecular forces.

Discovery and Characterization of Polymorphic Forms

While the specific polymorphic landscape of this compound itself is not extensively detailed in the provided search results, the broader family of fluorinated benzamides demonstrates a rich polymorphic behavior. For example, N-(3,5-difluorophenyl)-2,4-difluorobenzamide has been found to exist in three polymorphic forms, two of which can be concomitant. researchgate.net The characterization of these forms relies on a suite of analytical techniques, including single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. researchgate.netsymbiosisonlinepublishing.com These methods provide crucial information on the crystal packing, thermodynamic stability, and phase transitions of the different polymorphs. researchgate.netsymbiosisonlinepublishing.com

Factors Influencing Polymorphism and Crystal Growth

The formation of specific polymorphs is highly sensitive to crystallization conditions. symbiosisonlinepublishing.com Factors such as the choice of solvent, temperature, and cooling rate can dictate which crystalline form is obtained. crysforma.comsymbiosisonlinepublishing.com For instance, in the case of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, the formation of its polymorphs can be controlled by adjusting the scan rate in DSC experiments. researchgate.net

In a study on benzamide and 2-fluorobenzamide (B1203369) solid solutions, the resulting crystalline phase was shown to be dependent on the crystallization method (from aqueous solution or from the melt) and the composition of the solid solution. nih.gov Crystallization from the melt at different temperatures yielded different benzamide polymorphs (II, III, or IV). nih.gov This demonstrates the profound impact of thermal history on the resulting solid-state structure.

Investigation of Solid-State Phase Transitions and Their Implications

Solid-state phase transitions, where one polymorph converts to another, are a key aspect of polymorphism. numberanalytics.com These transitions can be triggered by changes in temperature or pressure and can be either reversible or irreversible. numberanalytics.comwikipedia.org Understanding these transitions is crucial for ensuring the stability of a desired crystalline form. crysforma.com

Differential scanning calorimetry (DSC) is a primary tool for investigating these phase transitions, as it measures the heat flow associated with thermal events. symbiosisonlinepublishing.com The DSC curve for a polymorphic substance can reveal melting points of different forms and the temperatures at which phase transitions occur. acs.org For example, a study on desloratadine (B1670295) polymorphs used DSC to map the transitions between its different forms upon heating and cooling. acs.org While specific data for this compound is not available in the search results, the principles of using thermal analysis to study phase transitions are broadly applicable. symbiosisonlinepublishing.comacs.org The implications of such transitions are significant, as they can lead to changes in physical properties like solubility and stability. fda.gov

Suppression of Solid-State Disorder through Fluorine Substitution

A notable aspect of fluorine substitution in benzamides is its ability to suppress solid-state disorder. acs.orgnih.govnih.gov This is somewhat counterintuitive, as the introduction of a substituent that desymmetrizes the phenyl ring might be expected to increase disorder. acs.org However, studies on solid solutions of benzamide and 2-fluorobenzamide have shown that even a relatively small amount of the fluorinated compound (20-30% fluorine occupancy) is sufficient to suppress the severe disorder observed in pure benzamide crystals without altering the fundamental packing motif. acs.orgnih.govnih.gov

Crystal structure prediction calculations suggest that this suppression of disorder arises from a denser lattice energy landscape for the fluorinated benzamide compared to the non-fluorinated parent compound, making disorder less energetically favorable. acs.orgnih.gov This ability to "fine-tune" the crystal lattice and reduce disorder through fluorination represents a valuable strategy in crystal engineering. acs.org The improved crystallinity can lead to more well-defined structures and properties, which is highly desirable for many applications.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide significant insights into the electronic structure and reactivity of 3,5-Difluorobenzamide. These computational methods allow for a detailed analysis of molecular properties that are often difficult to probe experimentally.

Application of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely applied to study the structural and spectral properties of benzamide (B126) derivatives, including those with fluorine substitutions. nih.gov DFT calculations, particularly using the B3LYP exchange-correlation functional with various basis sets like 6-31+G(d,p) and 6-311++G(d,p), are instrumental in determining optimized molecular geometries and vibrational frequencies. nih.govresearchgate.net These calculations have been used to analyze the effects of substituents on the benzamide scaffold. For instance, in related difluorobenzamide compounds, DFT has been used to perform complete vibrational analysis and to understand the relationship between structure and spectral properties. nih.gov The electron density maps generated from DFT calculations for similar molecules like ethyl 3,5-difluorobenzoate reveal a depletion of electron density from the aromatic ring and an accumulation on the highly electronegative fluorine atoms. This charge redistribution leads to a polarized molecular structure, which in turn influences the compound's chemical reactivity and intermolecular interactions.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netiqce.jp

For benzonitrile (B105546), a related parent structure, the LUMO is primarily localized on the 1 and 4 positions of the phenyl ring, with the 2 and 6 positions having a higher LUMO density than the 3 and 5 positions. umich.eduumich.edu This suggests that in this compound, the fluorine substitutions at the 3 and 5 positions would influence the LUMO distribution and, consequently, its acceptor properties. umich.eduumich.edu A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.net In a study of 4-ethoxy-2,3-difluorobenzamide, the HOMO-LUMO energy gap was calculated to be 5.38191 eV, indicating a stable molecule with low polarizability. researchgate.net Analysis of HOMO and LUMO helps in predicting sites for nucleophilic and electrophilic attacks.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.91841 |

| LUMO Energy | -1.5365 |

| Energy Gap (ΔE) | 5.38191 |

Evaluation of Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govresearchgate.net MESP maps illustrate regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

In molecules containing electronegative atoms like fluorine, the MESP typically shows negative potential (electron-rich regions) around these atoms and positive potential (electron-deficient regions) around hydrogen atoms and the aromatic ring. researchgate.net For ethyl 3,5-difluorobenzoate, the calculated electrostatic potential surfaces highlight the electron-deficient nature of the aromatic ring and the nucleophilic character of the fluorine atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. nih.govresearchgate.net

Computational Derivation of Thermodynamic Properties

Computational methods, particularly those based on statistical mechanics and quantum chemistry, can be used to derive various thermodynamic properties of molecules. mdpi.comarxiv.org These properties, including zero-point energy, enthalpy, entropy, and heat capacity, provide insights into the stability and reactivity of a compound under different conditions. mdpi.comscirp.org

By calculating the vibrational frequencies from optimized molecular geometries, it is possible to compute these thermodynamic functions. scirp.orgpurdue.edu For instance, in a study of fluoxetine (B1211875) and its derivatives, thermodynamic properties were calculated using methods like HF and DFT to establish correlations between the computed values. scirp.org These theoretical calculations are essential for understanding the outcomes of chemical reactions and for designing new molecules with desired thermodynamic characteristics. researchgate.net

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | Data not available in search results |

| Thermal energy (kcal/mol) | Data not available in search results |

| Molar heat capacity (cal/mol·K) | Data not available in search results |

| Entropy (cal/mol·K) | Data not available in search results |

Conformational Analysis of this compound Derivatives

The conformation of a molecule, which describes the spatial arrangement of its atoms, significantly influences its physical, chemical, and biological properties. For benzamide derivatives, the orientation of the amide group relative to the aromatic ring is a key conformational feature.

Impact of Fluorine Atoms on Molecular Non-Planarity and Dihedral Angles

The introduction of fluorine atoms onto the benzamide scaffold can have a profound impact on its molecular conformation. While unsubstituted benzamide prefers a planar conformation to maximize conjugation between the amide group and the aromatic ring, fluorine substitution, particularly at the ortho positions (2 and 6), can induce non-planarity. mdpi.comnih.gov

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research focusing on the detailed computational chemistry and mechanistic insights of the parent compound This compound itself, as requested by the provided outline.

The existing research mentions this compound primarily as a structural component or starting material for the synthesis of larger, more complex molecules. While these larger derivatives have been the subject of molecular docking and simulation studies, the findings from that research cannot be accurately attributed solely to the this compound moiety. The specific binding modes and interactions are determined by the entire structure of the derivative molecule.

For instance, studies have been conducted on derivatives such as:

N-((S)-1-((S)-1-Cyano-3-phenylpropylcarbamoyl)-2-phenylethyl)-3,5-difluorobenzamide (CD34) , an inhibitor of rhodesain, the protease from Trypanosoma brucei rhodesiense. mdpi.com

N-(5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl)-3,5-difluorobenzamide , an antifungal agent. nih.gov

Various inhibitors of p38α MAPK and human beta-tryptase that incorporate the this compound structure. uni-tuebingen.deuni-tuebingen.deresearchgate.net

In these cases, the analyses of van der Waals and hydrogen bond interactions are described for the entire derivative within the protein's binding pocket, and the specific contributions of the this compound part are not detailed in isolation. mdpi.com

Similarly, no dedicated studies on the preferential conformations of the isolated this compound molecule or its specific conformational changes within a protein-ligand complex were found in the available literature. One study noted its crystal packing is similar to benzamide I, but did not provide a detailed conformational analysis. acs.org

Due to the strict requirement to focus solely on the chemical compound "this compound" and the absence of research data for the specific topics outlined, it is not possible to generate the requested article with scientific accuracy. Providing information on its derivatives would violate the core instructions of the request.

Pharmacological and Biological Research Applications

Medicinal Chemistry Research and Therapeutic Potential

The difluorobenzamide chemical structure has proven to be a versatile template for developing targeted inhibitors and modulators. While the 3,5-difluoro substitution pattern is a key area of investigation, related isomers, particularly 2,6-difluorobenzamide (B103285), have also been extensively studied, providing broader context to the therapeutic potential of this compound class.

Derivatives of 3,5-difluorobenzamide have been synthesized and evaluated for their ability to inhibit several classes of enzymes critical to disease pathology.

FtsZ Inhibitors: The bacterial cell division protein, FtsZ, is a key target for novel antimicrobial agents. mdpi.comnih.gov While the broader class of difluorobenzamides is known for FtsZ inhibition, research has predominantly centered on the 2,6-difluorobenzamide isomer. mdpi.com Derivatives of 2,6-difluorobenzamide have shown potent activity against Gram-positive bacteria by targeting FtsZ. nih.gov These compounds are believed to stabilize the FtsZ polymer, leading to an increase in the rate of GTPase activity, which ultimately disrupts the process of bacterial cell division. mdpi.comnih.gov

Kinase Inhibitors: Kinases are crucial regulators of cell signaling, and their inhibition is a major strategy in cancer therapy. A compound incorporating the this compound structure, N-[4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3,5-difluorobenzamide, has been identified as a potential Type II kinase inhibitor. chemdiv.com Furthermore, the related chemical 3,5-difluorobenzylamine (B151417) has been used as a scaffold to design multi-kinase inhibitors with activity against enzymes such as Dyrk1A, Dyrk1B, and Clk1, which are implicated in tumor biology.

Histone Deacetylase (HDAC) Inhibitors: HDACs are promising targets in oncology because they can reverse epigenetic changes associated with cancer. nih.gov A novel photoswitchable HDAC inhibitor, (E)-N-(2-Aminophenyl)-4-((2,6-difluoro-4-methoxyphenyl)diazenyl)-3,5-difluorobenzamide, has been synthesized. nih.govacs.org These types of light-activatable drugs offer the potential for more localized action within a tumor, which could reduce side effects and improve treatment efficacy. nih.govacs.org The typical pharmacophore for such zinc-dependent HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface. nih.gov

The modulation of neurotransmitter receptors is a key strategy for treating central nervous system disorders. Within the difluorobenzamide family, research into modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) has identified potent and selective negative allosteric modulators (NAMs). researchgate.net However, these studies have primarily focused on the 2,3-difluorobenzamide (B105335) isomer as a competent core structure, rather than the 3,5-difluoro variant. researchgate.netfigshare.comnih.gov

The enzyme-inhibiting properties of this compound derivatives have led to their exploration in several therapeutic areas.

Antitumor Research: The development of this compound-containing HDAC inhibitors provides a direct link to antitumor research, as HDAC inhibitors are an established class of anticancer agents. nih.govacs.org The ability of these compounds to induce apoptosis in cancer cells is a key area of investigation. nih.gov Some general difluorobenzamide derivatives have also been noted for their antiproliferative and antiviral activities. researchgate.net

Antimicrobial Research: As noted previously, the antimicrobial potential of difluorobenzamides has been extensively studied, with a primary focus on 2,6-difluorobenzamide derivatives as FtsZ inhibitors. mdpi.comnih.gov These compounds have shown particular promise against multidrug-resistant pathogens. mdpi.com

Anti-inflammatory Research: Derivatives of this compound have been evaluated for immunomodulatory effects. A study on sulfamethazine (B1682506) derivatives identified N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,5-difluorobenzamide as a compound with significant anti-inflammatory activity. nih.gov This activity was assessed by measuring effects on innate immune response parameters, including the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. nih.gov

Research as Receptor Modulators (e.g., Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulators)

Antimicrobial Activity Research

While research on the this compound isomer's antimicrobial properties is limited, extensive studies on the closely related 2,6-difluorobenzamide scaffold have validated the bacterial cell division protein FtsZ as a promising antimicrobial target. nih.govmdpi.com This research provides a powerful proof-of-concept for the broader benzamide (B126) class.

Derivatives of 2,6-difluorobenzamide have demonstrated significant antimicrobial activity against challenging Gram-positive pathogens.

Activity against Staphylococcus aureus : Multiple studies have confirmed the potent activity of 2,6-difluorobenzamide derivatives against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). mdpi.com In one study, a series of five such compounds showed Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL against a highly drug-resistant MRSA strain. mdpi.com Another investigation found that an optimized 1,2,4-oxadiazole (B8745197) derivative of 2,6-difluorobenzamide exhibited MIC values between 0.5 and 1 µg/mL against various S. aureus strains. mdpi.com

Activity against Enterococcus faecium : Research has also shown that derivatives of 2,6-difluorobenzamide possess activity against vancomycin-resistant Enterococcus faecium (VRE). nih.govresearchgate.net One study identified an isopentyloxy-substituted 2,6-difluorobenzamide compound that displayed modest activity against a VRE isolate. mdpi.comresearchgate.net

| Compound Scaffold | Bacterial Strain | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| 2,6-Difluorobenzamide Derivatives | Methicillin-Sensitive S. aureus (MSSA) | 1 - 8 | mdpi.com |

| 2,6-Difluorobenzamide Derivatives | Methicillin-Resistant S. aureus (MRSA) | 4 | mdpi.com |

| Optimized 1,2,4-oxadiazole-2,6-difluorobenzamide | S. aureus (including MRSA) | 0.5 - 1 | mdpi.com |

| Isopentyloxy-substituted 2,6-difluorobenzamide | Vancomycin-Resistant E. faecium (VRE) | Modest Activity | mdpi.comresearchgate.net |

The mechanism of action for the antimicrobial activity of 2,6-difluorobenzamide derivatives has been well-characterized.

FtsZ Inhibition: The primary mechanism is the inhibition of the FtsZ protein, which is essential for bacterial cell division. nih.govmdpi.com These compounds bind to FtsZ and interfere with its function. mdpi.com

Polymer Stabilization: Unlike some inhibitors that prevent polymerization, these benzamide derivatives act by stabilizing the FtsZ polymer filaments. mdpi.comnih.gov This excessive stabilization disrupts the normal, dynamic process of Z-ring formation and constriction that is required for the cell to divide. mdpi.com

GTPase Activity Modulation: The binding of these compounds to FtsZ leads to a dose-dependent increase in the protein's GTPase activity. mdpi.comresearchgate.net This enhanced hydrolysis of GTP further contributes to the dysregulation of FtsZ polymerization dynamics, ultimately blocking cytokinesis and leading to bacterial cell death. mdpi.comnih.gov Importantly, these compounds did not affect the polymerization of mammalian tubulin, the eukaryotic homolog of FtsZ, indicating a selective action against the bacterial target. mdpi.comnih.gov

Potential for Reversal of Antibiotic Resistance

While the broader class of difluorobenzamides has been investigated for antimicrobial properties, specific research into reversing antibiotic resistance has predominantly focused on the 2,6-difluorobenzamide isomer, rather than this compound. Studies on derivatives of 2,6-difluorobenzamide show significant promise in combating resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

These 2,6-difluorobenzamide derivatives have been found to target the bacterial cell division protein FtsZ. nih.govnih.gov By interfering with FtsZ, these compounds disrupt the bacterial cell division process. nih.gov A key finding from this research is the ability of these molecules to act as "resistance breakers." nih.gov When used in combination with β-lactam antibiotics like oxacillin (B1211168), they can restore the antibiotic's efficacy against highly resistant MRSA strains. nih.govresearchgate.net This synergistic effect occurs at concentrations well below the minimum inhibitory concentrations (MICs) of the benzamide derivatives themselves. nih.govnih.gov For instance, in checkerboard assays, these compounds completely reversed oxacillin resistance in the MRSA ATCC 43300 strain and a panel of clinical MRSA isolates. nih.gov The mechanism involves increasing the GTPase rate of FtsZ, which leads to the stabilization of FtsZ polymers and subsequent inhibition of cell division. researchgate.netnih.gov

Although this research highlights the potential of the difluorobenzamide scaffold, it is important to note that these specific findings are associated with 2,6-difluorobenzamide derivatives. nih.govmdpi.com

Anticancer Research and Enzyme Inhibition

The this compound structure has been incorporated into novel molecules as part of research into new anticancer agents. One study detailed the synthesis of a series of benzothiazole (B30560) derivatives, including N-(4-methyl-1,3-benzothiazol-2-yl)-3,5-difluorobenzamide. orientjchem.org This compound was evaluated for its cytotoxic effects against several human cancer cell lines. orientjchem.org The research demonstrated that this particular derivative exhibited cytotoxic activity against MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma) cell lines, indicating its potential as a basis for developing new anticancer therapies. orientjchem.org

The following table summarizes the cytotoxic activity of the this compound derivative against these cell lines.

Table 1: Cytotoxicity of N-(4-methyl-1,3-benzothiazol-2-yl)-3,5-difluorobenzamide

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 48 |

| HeLa | Cervical Cancer | 53 |

| MG63 | Osteosarcoma | 51 |

Data sourced from Sadhasivam et al., 2015. orientjchem.org

Inhibition of Key Enzymes Involved in Cancer Cell Proliferation (e.g., Histone Deacetylases)

A significant area of anticancer research is the inhibition of enzymes that are crucial for the growth and survival of cancer cells. Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are often deregulated in cancer. nih.govthno.org As such, HDAC inhibitors are a promising class of anticancer drugs. nih.gov

Research has led to the development of photoswitchable HDAC inhibitors that incorporate the this compound moiety. acs.org One such compound, (E)-N-(2-Aminophenyl)-4-((2,6-difluoro-4-methoxyphenyl)diazenyl)-3,5-difluorobenzamide, was designed to have its enzyme-inhibiting activity controlled by light. acs.orgcsic.es In its inactive (trans) state in the dark, the compound shows little inhibition of HDAC1. nih.gov However, upon illumination with a specific wavelength of light, it converts to its active (cis) isomer, which is a potent inhibitor of the enzyme. acs.orgnih.gov This approach offers the potential for targeted cancer therapy, where the drug's activity could be "switched on" specifically at the tumor site, minimizing effects on healthy tissue. acs.org

The table below shows the difference in inhibitory concentration (IC₅₀) for a photoswitchable tetrafluoro-azobenzene compound featuring the this compound cap against recombinant HDAC1.

Table 2: HDAC1 Inhibition by a Photoswitchable this compound Derivative

| Compound State | Condition | IC₅₀ (µM) |

|---|---|---|

| trans isomer | Dark | > 10 |

| cis isomer | Illumination (455 nm) | 2.9 |

Data sourced from Matera et al., 2023. nih.gov

Research as Glucokinase Activators for Metabolic Disorders

Glucokinase is an enzyme that plays a pivotal role in glucose homeostasis, primarily in the liver and pancreatic β-cells. nih.gov It acts as a glucose sensor, and its activation leads to increased insulin (B600854) secretion and hepatic glycogen (B147801) synthesis. nih.gov Small molecule glucokinase activators (GKAs) are therefore being investigated as potential therapeutic agents for type 2 diabetes. nih.govmedchemexpress.com These activators typically bind to an allosteric site on the enzyme, increasing its affinity for glucose. medchemexpress.com

While various chemical scaffolds are being explored for GKA activity, and some patents broadly mention related structures like 3,5-difluorobenzonitrile (B1349092) as a potential starting material, specific research detailing the synthesis and biological evaluation of this compound or its direct derivatives as glucokinase activators is not prominently available in the reviewed scientific literature. google.com The development of GKAs continues to be an active area of research for the management of metabolic diseases. nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of the 3,5-Difluorobenzamide Scaffold

The this compound scaffold has proven to be a versatile template for the design of biologically active molecules. Researchers have extensively modified this core structure to understand the chemical features crucial for its activity.

Influence of Substituents on Biological Activity

Systematic modifications of the this compound scaffold have revealed that the nature and position of substituents significantly impact biological activity. For instance, in the context of developing FtsZ inhibitors, a class of antibacterial agents, the 2,6-difluorobenzamide (B103285) moiety is considered important for activity. mdpi.com Derivatives of 3-methoxybenzamide (B147233) have shown promise as FtsZ inhibitors in Gram-positive bacteria. nih.gov

Further studies on 2,6-difluorobenzamide derivatives have explored various non-heterocyclic modifications to the 3-alkyloxy side chain. These modifications aimed to enhance antibacterial activity, broaden the spectrum of activity, and improve on-target potency. mdpi.com For example, replacing the methoxy (B1213986) group of 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) with longer alkyl chains, such as a hexyloxy group, was found to improve lipophilicity and antibacterial activity.

In a different therapeutic area, the development of store-operated calcium (SOC) channel inhibitors for colorectal cancer, a series of 13 difluorobenzamide compounds were synthesized and evaluated. nih.gov Among these, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide demonstrated significant inhibitory ability on SOC. nih.gov

The following table summarizes the influence of various substituents on the biological activity of difluorobenzamide derivatives based on available research findings.

| Core Scaffold | Substituent(s) | Biological Target/Activity | Observed Effect |

| 2,6-Difluorobenzamide | 3-alkyloxy side chain modifications | FtsZ/Antibacterial | Modifications can increase antibacterial activity and broaden the spectrum. mdpi.com |

| 2,6-Difluorobenzamide | 3-Hexyloxy group | FtsZ/Antibacterial | Increased lipophilicity and antibacterial activity compared to a methoxy group. |

| 2,6-Difluorobenzamide | N-(5-(4-fluorophenyl)pyridine-2-yl) | SOC Channel/Cancer | Prominent inhibitory ability on store-operated calcium channels. nih.gov |

| Benzimidazole | 1-(2,6-difluorobenzyl) and 2-(2,6-difluorophenyl) with C4 methyl | HIV-1 Reverse Transcriptase | Nanomolar inhibition of wild-type virus and effectiveness against mutants. nih.gov |

| 2,6-Difluorobenzamide | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked via methylene | Antibacterial (S. aureus) | Exhibited minimal inhibitory concentrations between 0.5 and 1 µg/mL. mdpi.com |

Impact of Fluorination on Biological Activity and Pharmacokinetic Profile

The introduction of fluorine atoms into the benzamide (B126) scaffold has profound effects on both biological activity and pharmacokinetic properties. Fluorine's high electronegativity and small size can alter a molecule's conformation, pKa, metabolic stability, and binding interactions. mdpi.com

In the context of FtsZ inhibitors, the presence of fluorine atoms on the benzamide ring is crucial for potent activity. mdpi.com The difluorinated moiety contributes to conformational stability and enhances binding affinity through favorable electronic interactions. Specifically, the 2,6-difluoro substitution pattern is a key feature of many potent FtsZ inhibitors. mdpi.comnih.gov This substitution induces a non-planar conformation of the benzamide, which is thought to be favorable for binding to the allosteric site of FtsZ. researchgate.net This non-planarity, with a dihedral angle of approximately -27° between the carboxamide and the aromatic ring, allows for better hydrophobic interactions with key residues in the FtsZ binding pocket. researchgate.net

Fluorination can also significantly improve pharmacokinetic properties. For example, the introduction of fluorine can lead to increased metabolic stability, which can enhance a drug's half-life and bioavailability. mdpi.comnih.gov In a series of pyrrolomycin derivatives, the introduction of fluorine atoms was shown to decrease the calculated logP values, which can be beneficial for drug-like properties. researchgate.net A study on 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide, a SOC inhibitor, revealed a long half-life of 24 hours and an oral bioavailability of 34%. nih.gov

| Compound/Scaffold | Fluorination Pattern | Impact on Biological Activity | Impact on Pharmacokinetic Profile |

| 2,6-Difluorobenzamide | 2,6-difluoro | Essential for potent FtsZ inhibition. mdpi.com | Induces a non-planar conformation favorable for binding. researchgate.net |

| Salicylate Derivatives | 3,5-difluoro | Increased induction of pathogenesis-related proteins compared to salicylic (B10762653) acid. researchgate.net | Not explicitly detailed in the provided search results. |

| Pyrrolomycins | Fluorinated derivatives | Potent antibacterial activity against MRSA. researchgate.net | Decreased clogP values, potentially improving drug-like properties. researchgate.net |

| 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide | 2,6-difluoro and 4-fluoro on phenylpyridine | Prominent SOC channel inhibition. nih.gov | Long half-life (24h) and oral bioavailability (34%). nih.gov |

Correlation of Structural Features with Specific Biological Responses

Understanding the correlation between specific structural features of this compound derivatives and their biological responses is key to rational drug design. This involves identifying the essential pharmacophores for target engagement and the optimal conformational requirements for activity.

Identification of Key Pharmacophores for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound derivatives, several key pharmacophoric elements have been identified for various targets.

In the development of FtsZ inhibitors, the 2,6-difluorobenzamide moiety itself is a critical pharmacophore. mdpi.com The amide group is essential for forming hydrogen bonds with the target protein, while the difluoroaromatic ring engages in hydrophobic interactions. researchgate.net Modifications to the linker and the terminal group attached to the benzamide core are crucial for modulating potency and spectrum of activity. For instance, a terminal phenoxy group has been identified as a privileged moiety in various drug scaffolds. mdpi.com

For inhibitors of the METTL3 protein, a key feature is a linear shape with flexible acyclic atom linkers. acs.org In the case of Tankyrase 1 inhibitors, a consensus pharmacophore was derived from DNA-encoded chemical library selection hits. nih.gov

The following table highlights key pharmacophoric features for different biological targets.

| Biological Target | Key Pharmacophoric Features |

| FtsZ (Antibacterial) | 2,6-Difluorobenzamide core, amide for H-bonding, difluoroaromatic ring for hydrophobic interactions. mdpi.comresearchgate.net |

| HIV-1 Reverse Transcriptase | 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole scaffold with a C4 substituent. nih.gov |

| Store-Operated Calcium (SOC) Channels | Difluorobenzamide core with a substituted pyridine (B92270) ring. nih.gov |

| METTL3 | Linear shape with flexible acyclic atom linkers. acs.org |

Understanding Conformational Requirements for Optimized Biological Activity

The three-dimensional conformation of a molecule plays a pivotal role in its ability to bind to a biological target. For this compound derivatives, the conformational preferences are heavily influenced by the fluorine substitutions.

As previously mentioned, the 2,6-difluoro substitution on the benzamide ring induces a non-planar conformation, which is crucial for the activity of FtsZ inhibitors. researchgate.net This contrasts with the planar conformation of non-fluorinated analogs like 3-methoxybenzamide, which exhibit significantly weaker activity. Molecular docking studies have shown that this non-planar conformation allows the difluoroaromatic ring to make optimal hydrophobic interactions with residues in the allosteric pocket of FtsZ. researchgate.net

In the development of negative allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), the 2,3-difluorobenzamide (B105335) core was identified as a competent replacement for other heterocyclic cores, suggesting that the specific substitution pattern and resulting conformation are key to its activity. acs.org

| Compound/Scaffold | Key Conformational Feature | Impact on Biological Activity |

| 2,6-Difluoro-3-methoxybenzamide | Non-planar conformation (dihedral angle ~ -27°) | Enhanced binding to the allosteric pocket of FtsZ. researchgate.net |

| 3-Methoxybenzamide | Planar conformation | Weaker FtsZ inhibition due to suboptimal alignment in the binding pocket. |

| 2,3-Difluorobenzamide derivatives | Competent core replacement in mGlu5 NAMs | Suggests a specific conformation is favorable for receptor modulation. acs.org |

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies and Process Optimization for 3,5-Difluorobenzamide Derivatives

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. While established methods exist, there is considerable room for improvement, particularly in the context of green chemistry and industrial-scale production.

Key areas for advancement include:

Novel Catalytic Systems: Exploration of new catalysts for the amidation of 3,5-difluorobenzoic acid or its derivatives (e.g., 3,5-difluorobenzoyl chloride) could lead to milder reaction conditions, higher yields, and improved atom economy. google.com Transition-metal-catalyzed cross-coupling reactions, already a cornerstone of modern synthesis, could be further optimized for constructing complex derivatives.

Green Synthesis Protocols: Building on established green methods for precursors, such as the selenium-catalyzed oxidation of 3,5-difluorobenzaldehyde (B1330607) to 3,5-difluorobenzoic acid, future work should aim to develop fully green syntheses for the final amide products. This includes the use of environmentally benign solvents (like water), reduced energy consumption, and recyclable catalysts.

Continuous Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound offers significant advantages for process optimization. google.com Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for handling reactive intermediates, and streamlined scalability from laboratory to industrial production. google.com A patent describing the continuous oxidation of 3,5-difluorotoluene (B38592) to the corresponding aldehyde highlights the industrial interest in such processes. google.com

Hydrolysis of Nitriles: An existing patented method involves the hydrolysis of 3,5-difluorobenzonitrile (B1349092) to this compound. creative-proteomics.com Optimizing this hydrolysis step, perhaps by exploring enzyme-catalyzed or microwave-assisted methods, could improve efficiency and reduce waste from the use of concentrated acids. creative-proteomics.com

A comparative table of potential synthetic optimizations is presented below.

| Method | Current Approach | Potential Advancement | Key Benefits |

| Amidation | Use of acyl chlorides (e.g., 3,5-difluorobenzoyl chloride) with amines. google.com | Development of novel direct catalytic amidation methods. | Milder conditions, fewer steps, less waste. |

| Oxidation | Oxidation of 3,5-difluorobenzaldehyde. | Use of green catalysts like diphenyl diselenide with H₂O₂ in water. | Environmentally friendly, recyclable catalyst. |

| Process Scale-Up | Traditional batch processing. | Transition to continuous flow manufacturing. google.com | Enhanced safety, control, and scalability. google.com |

| Precursor Synthesis | Multi-step synthesis from various fluorinated precursors. | Optimized continuous processes for key intermediates like 3,5-difluorobenzaldehyde. google.com | Higher efficiency and raw material utilization. google.com |

Exploration of Novel Supramolecular Architectures and Functional Materials

The this compound moiety possesses characteristics that make it an excellent candidate for crystal engineering and the design of supramolecular assemblies. The amide group is a robust hydrogen bond donor and acceptor, while the C-F bonds can participate in weaker, yet structurally significant, non-covalent interactions.

Future research in this area should explore:

Designed Supramolecular Polymers: The directional and reversible nature of non-covalent bonds can be harnessed to construct supramolecular polymers. wikipedia.orgnih.gov These materials exhibit unique properties such as self-healing and responsiveness to stimuli. nih.gov A recent thesis described the synthesis of (S)-4-bromo-N-(3,7-dimethyloctyl)-3,5-difluorobenzamide specifically for incorporation into triazatruxene-based supramolecular polymers, highlighting the direct applicability of this scaffold. tue.nl Further work could involve creating ditopic monomers based on this compound that undergo ring-chain polymerization, potentially leading to materials with temperature-dependent viscosity. beilstein-journals.org

Crystal Engineering and Polymorphism: Crystal engineering aims to rationally design the structure of molecular solids to achieve desired functional properties. uoc.grnptel.ac.inusherbrooke.ca The precursor, 3,5-difluorobenzoic acid, has already been shown to form crystals with unexpected superelastic properties arising from molecular distortion at twinning interfaces. nih.gov Investigating the crystal packing of this compound and its derivatives could reveal novel polymorphs with unique physical characteristics, such as enhanced solubility or mechanical strength, which are critical for pharmaceutical applications.

Functional Materials: The incorporation of the this compound unit into larger molecular frameworks could lead to new functional materials. For example, integrating this moiety into liquid crystal structures could influence their self-assembly and phase behavior. scispace.com Its electronic properties could also be exploited in the design of materials for organic electronics, building on research that uses the precursor 3,5-difluorobenzonitrile in thermally activated delayed fluorescence (TADF) emitters. wikipedia.org

Deepening Mechanistic Understanding through Advanced Computational Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict molecular properties, and guide the design of new derivatives. rsc.org For this compound, advanced computational approaches can offer profound insights that are difficult to obtain through experimental means alone.

Key future directions include:

Mechanism of Action Studies: For derivatives identified as therapeutic agents (e.g., kinase inhibitors), molecular dynamics (MD) simulations can elucidate the precise binding modes within the target protein. plos.orgacs.org These simulations reveal dynamic interactions, the role of water molecules, and the conformational changes that occur upon binding, providing a deeper understanding of inhibitory mechanisms. plos.orgnih.gov Studies on similar difluorobenzamide inhibitors of Protein Kinase B (PKB/Akt) have successfully used MD simulations and MM/PBSA calculations to explain binding affinity and selectivity. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To study enzymatic reactions or catalytic processes involving this compound derivatives, hybrid QM/MM methods can be employed. These calculations treat the reactive center with high-level quantum mechanics while the surrounding protein or solvent environment is handled by classical molecular mechanics, providing a balance of accuracy and computational feasibility to study transition states and reaction pathways. rsc.org

Density Functional Theory (DFT) Calculations: DFT can be used to explore the fundamental electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. It can help rationalize the outcomes of synthetic reactions, predict the sites most susceptible to metabolic attack, and understand the nature of intermolecular interactions that govern supramolecular assembly.

| Computational Method | Application for this compound | Potential Insights |

| Molecular Dynamics (MD) | Simulating inhibitor-protein complexes (e.g., with kinases). plos.orgnih.gov | Elucidation of binding modes, conformational stability, and allosteric effects. plos.orgacs.orgnih.gov |

| MM/PBSA & MM/GBSA | Calculating binding free energies of ligands to their targets. nih.gov | Ranking of potential inhibitors, identification of key residues for binding. nih.gov |

| Density Functional Theory (DFT) | Analyzing reaction pathways and electronic properties. rsc.org | Understanding reaction mechanisms, predicting reactivity and spectroscopic data. rsc.org |

| QM/MM | Modeling reactions within a biological environment (e.g., enzyme catalysis). rsc.org | Detailed analysis of transition states and enzymatic reaction energetics. rsc.org |

Development of this compound Derivatives as Targeted Therapeutic Agents